molecular formula C13H17NO2 B14220950 Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- CAS No. 820236-34-8

Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)-

Cat. No.: B14220950
CAS No.: 820236-34-8
M. Wt: 219.28 g/mol
InChI Key: MUKOFUNXJFZZIX-TUAOUCFPSA-N
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Description

Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- is a chiral compound with a unique structure that includes a cyclopentane ring, an amino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under specific conditions.

    Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through alkylation reactions, where a phenylmethyl halide reacts with the cyclopentane derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and phenylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides and bases are used in substitution reactions to introduce new functional groups.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-amino-3-methyl-, (1R,2S,3S)-: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.

    Cyclopentanecarboxylic acid, 2-amino-3-(1-methylethyl)-, (1R,2S,3S)-: This compound features an isopropyl group in place of the phenylmethyl group.

Uniqueness

Cyclopentanecarboxylic acid, 2-amino-3-(phenylmethyl)-, (1R,2S,3S)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

820236-34-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1R,2S,3S)-2-amino-3-benzylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H17NO2/c14-12-10(6-7-11(12)13(15)16)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2,(H,15,16)/t10-,11+,12-/m0/s1

InChI Key

MUKOFUNXJFZZIX-TUAOUCFPSA-N

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1CC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1CC(C(C1CC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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